Eob-dtpa
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOXEJNYXXLRQQ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166471 | |
| Record name | Caloxetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158599-72-5 | |
| Record name | N-[(2S)-2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-N-[2-[bis(carboxymethyl)amino]ethyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158599-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-((2S)-2-(bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)-N-[2-[bis(carboxymethyl)amino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caloxetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-(4-Ethoxybenzyl)-3,6,9-tris(carboxymethyl)-3,6,9-triazaundecandisäure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-((2S)-2-(BIS(CARBOXYMETHYL)AMINO)-3-(4-ETHOXYPHENYL)PROPYL)-N-(2-(BIS(CARBOXYMETHYL)AMINO)ETHYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385H9E7854 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Characterization of Eob Dtpa Ligand and Its Metal Complexes
Ligand Synthesis Pathways of Ethoxybenzyl-Diethylenetriamine Pentaacetic Acid (EOB-DTPA)
The synthesis of the chelating ligand Ethoxybenzyl-Diethylenetriamine Pentaacetic Acid (this compound) is a critical process that enables its subsequent complexation with paramagnetic metal ions for various applications. The methodologies developed aim to produce the ligand with high purity and in a stereochemically controlled manner.
Multi-step Synthetic Approaches to this compound
The synthesis of this compound is a multi-step process that typically begins from a chiral starting material to ensure the desired stereochemistry in the final product. A key synthetic route starts from the amino acid L-tyrosine. This approach involves a series of chemical transformations to build the diethylenetriamine (B155796) backbone and attach the five acetate (B1210297) arms, along with the characteristic ethoxybenzyl group.
One established pathway initiates with the protection of the amino and carboxyl groups of L-tyrosine. The synthesis proceeds through the formation of an N-(2-aminoethyl) derivative, which is then further elaborated to construct the full diethylenetriaminepentaacetic acid structure. A crucial step in this synthesis is the reductive alkylation with p-nitrophenylpyruvic acid, followed by carboxymethylation using bromoacetic acid. Subsequent reduction of the nitro group and hydrolysis of protecting groups yields the final this compound ligand. nih.gov
A detailed synthetic scheme, as reported in the literature, can be summarized in the following key transformations acs.org:
Starting Material: Protected L-tyrosine.
Key Intermediates: Formation of N-(2-Aminoethyl)-NR-benzyloxycarbonyl-O-ethyl-L-tyrosinamide hydrochloride.
Elaboration of the Backbone: Further reactions to build the diethylenetriamine structure.
Carboxymethylation: Introduction of the five acetate groups.
Final Deprotection: Removal of protecting groups to yield the free ligand.
This synthetic strategy allows for the preparation of the enantiomerically pure (S)-form of the this compound ligand. nih.gov
Isolation and Purification Techniques for the this compound Ligand
The isolation and purification of the this compound ligand are essential to ensure its suitability for complexation with metal ions. One method involves the isolation of the ligand from a pre-existing gadolinium complex (gadoxetic acid). In this procedure, the gadolinium(III) ion is precipitated from an aqueous solution of the complex by the addition of an excess of oxalic acid. The resulting gadolinium(III) oxalate (B1200264) is a solid that can be removed by filtration. nih.gov
Following the removal of the metal salt, the this compound ligand remains in the filtrate. The ligand can then be isolated by adjusting the pH of the solution to 1.5 and precipitating it in cold water. To enhance the yield and purity, column chromatography of the filtrate can be employed as an alternative or an additional purification step. nih.gov Reversed-phase chromatography is a potential alternative purification method, particularly to avoid the decomposition of silica (B1680970) gel when using highly polar solvents. nih.gov
Complexation Chemistry and Chelate Formation with Paramagnetic Ions
The polyaminocarboxylate structure of this compound makes it an excellent chelating agent for a variety of metal ions, particularly trivalent paramagnetic ions. The formation of stable metal complexes is fundamental to its function.
Formation of Gadolinium(III)-EOB-DTPA Chelates
The formation of the gadolinium(III)-EOB-DTPA chelate is a straightforward complexation reaction. Typically, the free this compound ligand is dissolved in water, and a gadolinium(III) salt, such as gadolinium(III) oxide, is added to the solution. The mixture is then heated to facilitate the reaction. acs.org The pH of the solution is carefully controlled during the process to ensure complete chelation. The resulting gadolinium(III)-EOB-DTPA complex is a water-soluble and stable chelate. nih.gov The reaction can be represented as follows:
H₅this compound + Gd₂O₃ → 2 [Gd(this compound)]²⁻ + 3 H₂O + 4 H⁺
The thermodynamic stability constant of the Gd-EOB-DTPA complex has been determined and is comparable to that of the well-established Gd-DTPA complex, indicating a high affinity of the this compound ligand for the Gd(III) ion. nih.gov
Investigations of Other Metal Complexes, e.g., Gallium(III)-EOB-DTPA
The chelating properties of this compound are not limited to gadolinium. Research has been conducted on its complexation with other metal ions, such as Gallium(III). The non-radioactive Gallium(III)-EOB-DTPA complex can be prepared, as well as its radioactive ⁶⁸Ga-labeled analogue. nih.gov The preparation of the Ga(III) complex involves reacting the this compound ligand with a suitable gallium salt. The resulting complex has been characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. nih.gov
The stability of the ⁶⁸Ga[this compound] complex has been investigated in different media at physiological pH, revealing varying rates of decomposition depending on the conditions. nih.gov
Structural Elucidation and Stereochemical Analysis of this compound and Its Metal Complexes
The structural and stereochemical properties of this compound and its metal complexes have been thoroughly investigated using a range of analytical techniques. These studies are crucial for understanding the behavior of these compounds.
When the enantiomerically pure this compound ligand complexes with gadolinium(III), it forms two diastereomeric complexes in a ratio of approximately 65:35. nih.gov This is due to the chiral center in the ligand and the potential for different coordination geometries of the flexible ligand around the central metal ion. The kinetics of the isomerization between these two diastereomers has been studied as a function of pH and temperature, with an estimated activation energy for their interconversion of 75.3 kJ mol⁻¹. nih.gov
The characterization of both the free ligand and its metal complexes, including the Gallium(III) complex, has been extensively performed using spectroscopic methods. ¹H and ¹³C NMR spectroscopy, along with mass spectrometry, have been used to confirm the identity and purity of the synthesized compounds. nih.gov For paramagnetic complexes like Gd-EOB-DTPA, specialized NMR techniques are employed to study the structure and dynamics of the complex in solution. nih.gov
Single Crystal X-ray Diffraction Studies of the this compound Ligand
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths and angles. researchgate.net This method has been successfully applied to determine the solid-state structure of the this compound ligand, formally known as S-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanedioic acid (H₅this compound). acs.org
The elucidation of the ligand's crystal structure is fundamental to understanding how it coordinates with metal ions. The spatial arrangement of the nitrogen atoms and the carboxylate groups of the diethylenetriaminepentaacetic acid (DTPA) backbone, along with the orientation of the ethoxybenzyl (EOB) moiety, dictates the geometry and stability of the resulting metal complex. acs.orgwikipedia.org
No specific crystallographic data tables for the free ligand were available in the searched sources. The study confirming the elucidation of the solid-state structure was referenced. acs.org
Spectroscopic Characterization (NMR, Mass Spectrometry) of this compound and Its Chelates
Spectroscopic methods are essential for confirming the identity and purity of the this compound ligand and its metal complexes in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to verify the molecular structure of the synthesized this compound ligand. The spectra provide information on the chemical environment of each proton and carbon atom, confirming the presence of the ethoxybenzyl group, the DTPA backbone, and the carboxymethyl arms. nih.gov For paramagnetic complexes like Gd-EOB-DTPA, NMR techniques are more specialized. For instance, ¹⁷O NMR can be used to study the exchange rates of water molecules coordinated to the gadolinium ion, a critical factor influencing the efficacy of MRI contrast agents. nih.gov
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the this compound ligand and its metal chelates. This technique verifies the successful synthesis and purity of the compounds. For instance, analysis of the Ga(III) complex of this compound has been performed using mass spectrometry to confirm its formation and purity. nih.gov
Below is a representative table of the characterization data for the this compound ligand.
| Technique | Compound | Observation |
|---|---|---|
| ¹H NMR | This compound Ligand | Confirms presence of ethoxybenzyl and DTPA moieties |
| ¹³C NMR | This compound Ligand | Verifies the carbon skeleton of the molecule |
| Mass Spectrometry | This compound Ligand | Confirms molecular weight and elemental composition |
| Mass Spectrometry | Ga(III)-EOB-DTPA | Confirms formation and purity of the metal complex |
Diastereomeric Complex Formation and Isomerization Kinetics
Due to the presence of a chiral center in the this compound ligand (at the carbon atom to which the ethoxybenzyl group is attached), its complexation with a metal ion like gadolinium(III) results in the formation of diastereomers. acs.org These are stereoisomers that are not mirror images of each other and can have different physicochemical properties.
Studies using High-Performance Liquid Chromatography (HPLC) have shown that the complexation of the enantiomerically pure (S)-EOB-DTPA ligand with Gd(III) yields two primary diastereomers. acs.org These isomers are formed in a reproducible ratio.
Key Findings on Diastereomers and Isomerization:
Formation Ratio: The enantiomerically pure (S)-EOB-DTPA ligand forms two diastereomeric gadolinium complexes in a 65:35 ratio. acs.org
Isomerization: These diastereomers can interconvert in solution. The kinetics of this isomerization process have been investigated as a function of pH and temperature. acs.org
Activation Energy: The activation energy for the interconversion between the diastereomers has been calculated to be 75.3 kJ mol⁻¹. acs.org This value provides insight into the stability of the individual isomers and the rate at which they equilibrate.
Mechanism: The interconversion process is a proton-catalyzed event. nih.gov The rate of isomerization for Gd(III) DTPA-derivatives is generally slow enough to allow for the investigation of the pure, separated isomers. nih.gov
The formation and interconversion of these diastereomers are important aspects of the complex's chemistry, potentially influencing its interaction with biological systems and its performance as an imaging agent.
| Parameter | Value | Significance |
|---|---|---|
| Diastereomer Ratio | 65:35 | Indicates the relative abundance of the two isomers at equilibrium. acs.org |
| Activation Energy (Ea) of Interconversion | 75.3 kJ mol⁻¹ | Quantifies the energy barrier for isomerization between the diastereomers. acs.org |
| Isomerization Catalyst | Proton (H⁺) | Highlights the pH-dependence of the isomerization kinetics. nih.gov |
Mechanistic Investigations of Eob Dtpa Transport and Biodistribution
Cellular Uptake Mechanisms in Hepatocytes
The uptake of Gd-EOB-DTPA into hepatocytes is a key step in its biodistribution, enabling the visualization of liver parenchyma in the hepatobiliary phase of MRI. This process is mediated by specific organic anion transporters located on the sinusoidal membrane of hepatocytes. oncotarget.comnih.gov
Role of Organic Anion Transporting Polypeptides (OATPs) in Hepatic Uptake
Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, play a crucial role in the active transport of Gd-EOB-DTPA from the sinusoidal space into hepatocytes. unige.choncotarget.comoncotarget.com These transporters are located on the basolateral membrane of hepatocytes, facilitating the influx of various organic anions, including Gd-EOB-DTPA. myesr.orgwjgnet.comnih.gov Studies have shown a correlation between the expression levels of OATP1B3 and the uptake of Gd-EOB-DTPA in hepatocellular carcinoma (HCC) cells, indicating the importance of this transporter in the agent's cellular entry. wjgnet.comnih.govnih.gov Reduced expression or function of OATP1B1 and OATP1B3 can lead to decreased hepatic uptake of Gd-EOB-DTPA, impacting liver enhancement in imaging. unige.chajronline.org
Comparative Analysis of EOB-DTPA Transport with Indocyanine Green (ICG)
Both Gd-EOB-DTPA and Indocyanine Green (ICG) are taken up by hepatocytes and used for assessing liver function. jst.go.jp They appear to utilize similar mechanisms for cellular uptake and release. plos.org ICG is a water-soluble dye that binds tightly to plasma proteins and is exclusively cleared from circulation by the liver into bile. mims.comwikipedia.orgmacsenlab.com Like Gd-EOB-DTPA, ICG uptake into hepatocytes is mediated by organic anion transporters. jst.go.jp The comparative analysis of their transport mechanisms highlights the shared pathways for hepatic uptake of organic anions, providing insights into liver function based on their clearance.
Intracellular Processing and Excretion Pathways
Once inside hepatocytes, Gd-EOB-DTPA is not metabolized. researchgate.net Its intracellular concentration and subsequent elimination are dependent on specific efflux transporters. unige.ch
Biliary Excretion Mediated by Multidrug Resistance-Associated Protein 2 (MRP2)
The primary pathway for the excretion of Gd-EOB-DTPA from hepatocytes into the bile canaliculi is mediated by the ATP-dependent transporter Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicuar multispecific organic anion transporter (cMOAT). unige.chajronline.orgoncotarget.commyesr.org MRP2 is located on the apical membrane of hepatocytes and actively transports organic anions into the bile. myesr.orgmyesr.org Functional MRP2 is essential for the efficient biliary excretion of Gd-EOB-DTPA. unige.ch Impaired expression or function of MRP2 can lead to reduced biliary excretion and increased intracellular accumulation of the contrast agent. unige.chmyesr.org
Extracellular and Renal Elimination Pathways
In addition to hepatobiliary excretion, Gd-EOB-DTPA is also eliminated from the body via renal excretion. hbpdint.comnih.govdiva-portal.org Approximately 50% of the administered dose is typically eliminated through the kidneys in healthy individuals. ajronline.orgnih.govmyesr.orgdiva-portal.orgopenaccessjournals.com This dual elimination pathway provides a compensatory mechanism in cases of impaired liver or kidney function. ajronline.orgnih.gov In the extracellular space, Gd-EOB-DTPA behaves similarly to conventional extracellular contrast agents before being taken up by hepatocytes or eliminated renally. unige.chhbpdint.com The renal elimination occurs via glomerular filtration. mpa.se
Pharmacokinetic Modeling of this compound Distribution and Clearance in Experimental Systems
Pharmacokinetic modeling of Gd-EOB-DTPA is crucial for understanding its distribution and clearance, particularly in the context of assessing liver function. Dynamic contrast-enhanced MRI (DCE-MRI) data, which captures the temporal changes in contrast agent concentration in tissues, is often analyzed using various pharmacokinetic models. jst.go.jp These models aim to quantify parameters related to liver perfusion and hepatocyte transport function. nih.gov
Studies have utilized pharmacokinetic modeling to evaluate liver function using Gd-EOB-DTPA-enhanced MRI. jst.go.jpnih.gov These methods can be broadly categorized into dynamic and static approaches. jst.go.jp Dynamic methods analyze the time-intensity curve obtained from DCE-MRI using pharmacokinetic models, while static methods analyze post-contrast images, typically during the hepatobiliary phase. jst.go.jp
Compartment Model Analysis
Compartment model analysis is a representative dynamic method used in the pharmacokinetic evaluation of Gd-EOB-DTPA. jst.go.jp These models divide the body or specific organs into compartments and describe the exchange of the contrast agent between these compartments using mathematical equations. kb.se
Various compartment models have been applied to Gd-EOB-DTPA kinetics in the liver. A dual-input two-compartment uptake model has been designed and evaluated, which includes an intracellular uptake rate parameter. ismrm.org This model, a generalization of dual-input one-compartment models used for the liver, was found to accurately fit DCE-MRI data in normal-appearing liver tissue, whereas a one-compartment model did not provide a good fit. ismrm.org The addition of an intracellular compartment appears necessary to accurately model Gd-EOB-DTPA kinetics in the liver. ismrm.org
Another study evaluated dual-input two-compartment models with different output assumptions to determine their correlation with serum-based liver function tests and assess their goodness of fit. nih.gov A dual-input two-compartment model assuming venous flow equals arterial flow plus portal venous flow and no bile duct output provided a better description of liver tissue enhancement, with lower fitting error and higher correlation with blood chemistry parameters like direct bilirubin, prealbumin concentration, and prothrombin time. nih.gov The relative uptake rate (Kir) derived from this model showed significant correlations with these markers of liver function. nih.gov
Mechanistic Pharmacokinetic Models in Diffuse Liver Disease
Mechanistic pharmacokinetic modeling plays a significant role in evaluating diffuse liver disease (DLD), such as non-alcoholic fatty liver disease and cirrhosis, using Gd-EOB-DTPA-enhanced MRI. kb.seplos.org These models aim to provide physiologically relevant parameters that can quantitatively describe liver function. kb.se
In patients with advanced or decompensated cirrhosis, the pharmacokinetics of Gd-EOB-DTPA differ from those in noncirrhotic livers. ajronline.org This includes diminished and delayed liver parenchymal enhancement, reduced and delayed biliary excretion, and prolonged blood pool enhancement. ajronline.org Due to impaired hepatocellular uptake and excretion in cirrhosis, bile duct enhancement may be delayed and less intense. ajronline.org
Mechanistic models can help explore the inhomogeneous distribution of liver function in cirrhotic livers. nih.gov Studies using dual-input three-compartment models have quantified Gd-EOB-DTPA clearances across transporters like OATPs, MRP2, and MRP3 in patients with chronic liver disease. unige.ch These models can assess hepatocyte influx, biliary efflux, and sinusoidal backflux rates. unige.ch Correlations have been observed between these exchange rates and the expression of relevant transporters like Oatp1a1, Mrp2, and Mrp3 in animal models of liver fibrosis. unige.ch
Pharmacokinetic parameters derived from these models, such as hepatocyte extraction fraction, have been shown to decrease in animal models with advanced fibrosis and correlate with the expression of hepatic organic anion transporters. nih.gov In clinical studies, impaired hepatic uptake of Gd-EOB-DTPA has been found to correlate with the stage of fibrosis in patients with liver fibrosis/cirrhosis. nih.gov Hepatocyte function parameters derived from dynamic gadoxetate-contrast enhanced MRI have been found to be more discriminant than perfusion parameters in differentiating between fibrosis stages. unige.ch
Mathematical models based on ordinary differential equations have been developed to analyze DCE-MRI data from healthy human subjects, aiming to assess liver function. plos.orgsemanticscholar.org These models can describe the data accurately and provide identifiable parameters related to contrast agent transport across the liver. plos.orgsemanticscholar.org Such methods have the potential for assessing regional liver function in patients with DLD and compromised hepatic function. plos.orgsemanticscholar.org
Changes in hepatocyte transporter function in chronic liver disease can be quantified using gadoxetate-enhanced MRI and pharmacokinetic modeling, serving as potential imaging biomarkers. unige.ch While these quantitative methods show promise, standardization of processing and analysis is needed for their clinical implementation. nih.gov
Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Dose (µmol/kg) | Mean ± SD Terminal Plasma Half-life (h) | Mean ± SD Distribution Volume at Steady State (L/kg) | Mean ± SD Whole-Body Clearance (mL/min) | Mean ± SD Renal Clearance (mL/min) |
| Gd-EOB-DTPA | 10.0 | 0.91 ± 0.11 | 0.26 | Data not available | Data not available |
Note: Data extracted from search result snippet openaccessjournals.com. Complete data for all parameters at 10.0 µmol/kg dose was not available in the snippet.
Biliary Excretion of Gd-EOB-DTPA in Rats at 3 Hours Post-Injection
| Dose (mmol/kg) | Biliary Excretion (% Injected Dose) |
| 0.05 | 80.3 ± 3.92 |
| 0.1 | 68.9 ± 4.28 |
| 0.2 | 63.4 ± 3.83 |
| 0.5 | 53.1 ± 3.15 |
| 1.5 | 32.5 ± 5.6 |
Note: Data extracted from search result snippet nih.gov.
Preclinical Research Models for Eob Dtpa Evaluation
Animal Models for Assessment of EOB-DTPA Hepatobiliary System Interactions
Various animal models have been employed to investigate the interactions of this compound with the hepatobiliary system. Rats and monkeys have been commonly used in these preclinical evaluations. Studies in rats have shown that Gd-EOB-DTPA exhibits a dual elimination pathway, with approximately 70% excreted via the liver and bile and 30% via the kidneys in normal animals. nih.govnih.gov In monkeys, biodistribution studies revealed minimal retention of gadolinium in tissues seven days after administration, indicating efficient elimination through both renal and biliary routes. nih.gov
Animal models, including rats with surgically ligated common bile ducts or those treated with agents inhibiting biliary excretion, have been used to study the impact of impaired liver function on this compound kinetics. nih.gov These models have demonstrated that conditions like hyperbilirubinemia can inhibit the hepatic uptake of Gd-EOB-DTPA, leading to a greater proportion being eliminated by the kidneys. nih.gov
In Vivo Imaging Studies in Preclinical Subjects
In vivo imaging studies in preclinical subjects, primarily using MRI, have been crucial for evaluating the behavior of this compound within the liver and biliary system. These studies provide insights into the contrast agent's uptake, distribution, and excretion dynamics.
Assessment of Hepatocellular Uptake and Biliary Excretion Dynamics
Preclinical studies in rats using tissue relaxometry and MRI have investigated the abdominal enhancement patterns and the mechanism of liver uptake of Gd-EOB-DTPA. nih.gov In normal rats, a dose of 0.1 mmol/kg of Gd-EOB-DTPA resulted in significantly greater and more prolonged liver signal enhancement compared to Gd-DTPA at the same dose. nih.gov The transport of Gd-EOB-DTPA through the liver into bile is indicated to be driven by an organic anion transporter. nih.gov Studies have also shown that hepatic uptake can be competitively inhibited by substances like rifamycin. openaccessjournals.com
The hepatocyte-specific uptake of Gd-EOB-DTPA is facilitated by organic anion-transporting polypeptides (OATPs) on the cell membrane. openaccessjournals.comopenaccessjournals.com In rats, OATP1 has been shown to transport Gd-EOB-DTPA, a process inhibitable by various OATP inhibitors. rsc.org Efflux from hepatocytes in rats occurs via the MRP2 transporter, although this appears to be species-dependent. rsc.org Studies in rats with liver cirrhosis have demonstrated that downregulation of OATP1 and upregulation of MRP2 can lead to reduced signal intensity in Gd-EOB-DTPA enhanced MRI. rsc.org
Biliary excretion of Gd-EOB-DTPA has been observed in preclinical models, with studies in rats indicating a biliary transport maximum. nih.gov The enhancement of bile ducts in normal livers can begin relatively early after contrast injection. ajronline.org
Characterization of Lesion Enhancement Patterns in Animal Models
Preclinical imaging studies have characterized the enhancement patterns of various liver lesions in animal models following this compound administration. In a rat model, the relationship between the differentiation grade of hepatocellular carcinoma (HCC) and the hepatocyte-specific uptake of Gd-EOB-DTPA has been investigated. openaccessjournals.comopenaccessjournals.com Highly differentiated HCCs have shown uptake of Gd-EOB-DTPA and increased signal intensity in the hepatocyte-specific late phase, attributed to residual hepatocyte function. openaccessjournals.comopenaccessjournals.com In contrast, undifferentiated HCC typically appears hypointense in the hepatocyte-specific phase due to the absence of functional hepatocytes and thus little to no uptake of the contrast agent. openaccessjournals.comopenaccessjournals.com Studies in mouse models have also explored the enhancement characteristics of HCC. jst.go.jp
Preclinical models have demonstrated that Gd-EOB-DTPA can significantly increase liver signal intensity and the lesion-liver contrast-to-noise ratio, improving lesion detection. openaccessjournals.comopenaccessjournals.com
Preclinical Evaluation of Potential Biochemical Interactions
Preclinical studies have evaluated the potential for this compound to interact with various biochemical processes and substances. These evaluations aim to understand if the contrast agent interferes with endogenous compounds or co-administered drugs. Preclinical studies have established a high safety margin for biochemical effects such as histamine (B1213489) release, complement activation, hemolysis, and lysozyme (B549824) inhibition. openaccessjournals.comopenaccessjournals.com Furthermore, in vivo studies in preclinical models found no evidence of interaction between Gd-EOB-DTPA and a range of common drugs, including prednisolone, doxorubicin, cisplatin, propranolol, scopolamine, theophylline, ampicillin, cefotaxime, verapamil, or diazepam. openaccessjournals.comopenaccessjournals.com However, hepatic uptake of Gd-EOB-DTPA was shown to be competitively inhibited by rifamycin. openaccessjournals.com
The transport of Gd-EOB-DTPA through the liver is mediated by organic anion transporters, indicating a potential for interaction with other substances that utilize these transporters. nih.govnih.gov
Preclinical Toxicity Studies and Safety Margins
Extensive preclinical toxicity studies have been conducted to assess the safety profile of this compound. These studies have included evaluations of acute, repeated-dose, reproductive and developmental toxicity, as well as local tolerance, contact sensitization, and genotoxic potential. scirp.orgresearchgate.netnih.gov
Lethality in animal models was observed only at doses significantly higher (two orders of magnitude) than the typical clinical dose. researchgate.netnih.gov Studies involving repeated administration demonstrated no observed adverse effect levels that markedly exceeded the single diagnostic dose in humans, and no unexpected organ toxicity was noted. researchgate.netnih.gov Preclinical evaluations found no indications of reproductive or developmental toxicity, potential for contact allergy, or genotoxic effects. researchgate.netnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 219085 |
| Gd-EOB-DTPA | 131704314 |
| Gadoxetate Disodium | 131704314 |
| DTPA | 3053 |
| Gd-DTPA | 6441444 |
Interactive Data Tables
Based on the search results, here are some data points that could be presented in interactive tables if a suitable platform were available:
Table 1: Gd-EOB-DTPA Elimination Pathways in Normal Rats
| Elimination Pathway | Percentage of Injected Dose | Source |
| Liver and Bile | ~70% | nih.govnih.gov |
| Kidney | ~30% | nih.govnih.gov |
Table 2: T1 Relaxivity Values of Gd-EOB-DTPA
| Medium | T1 Relaxivity (L/mmol·second) | Animal Model | Source |
| Plasma | 8.7 | Rat | nih.gov |
| Rat Liver Tissue | 16.6 | Rat | nih.gov |
| Plasma (37°C, 1.5T) | 7.41 | Human | openaccessjournals.com |
Table 3: Median Lethal Dose (LD50) of Gd-EOB-DTPA
| Animal Model | Route of Administration | LD50 (mmol/kg) | Source |
| Mice | Intravenous | 10 | nih.govmedchemexpress.cn |
| Rats | Intravenous | 10 | nih.govmedchemexpress.cn |
Advanced Imaging Methodologies and Quantitative Analysis with Eob Dtpa
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) Techniques with EOB-DTPA
DCE-MRI with Gd-EOB-DTPA involves acquiring a series of images over time following contrast administration, capturing the dynamic distribution of the agent within the liver. This dynamic information can be analyzed using various quantitative and semi-quantitative methods to derive physiological parameters related to liver perfusion, uptake, and excretion. jst.go.jpnih.gov
Development of Physiologically Realistic Mathematical Models for Data Analysis
To fully leverage the dynamic data acquired with Gd-EOB-DTPA DCE-MRI, physiologically realistic mathematical models are employed for data analysis. These models aim to describe the transport and kinetics of the contrast agent within the liver, taking into account factors such as blood flow, vascular permeability, and hepatocyte uptake and excretion. jst.go.jpplos.org Compartment model analysis is a representative method categorized as a dynamic model-dependent analysis. jst.go.jp These models often utilize ordinary differential equations to represent the movement of the contrast agent between different compartments, such as the vascular space, the extracellular extravascular space (EES), and hepatocytes. researchgate.netnih.gov
Advanced modeling approaches, including mechanistic mathematical models, have been developed to estimate reaction rate parameters that can provide insights into liver function. researchgate.net These models can go beyond local diffusion modeling and consider the complete system accessible to the contrast agent. nih.gov By fitting the time-intensity curves obtained from DCE-MRI data to these models, quantitative parameters reflecting hepatobiliary transfer rates can be derived. plos.orgnih.gov Studies have shown that estimated rate parameters from mechanistic mathematical models can provide better separation between different stages of liver disease, such as mild and severe hepatic fibrosis, compared to other quantitative methods. researchgate.net
Quantitative Signal Intensity-Based Measurements and Ratios (e.g., Hepatocellular Uptake Index)
Quantitative analysis in Gd-EOB-DTPA enhanced MRI can also be performed using signal intensity-based measurements and ratios, particularly during the hepatobiliary phase when the contrast agent is significantly taken up by hepatocytes. jst.go.jpd-nb.info These methods are often easier to apply in clinical practice compared to complex pharmacokinetic modeling. jst.go.jp
Examples of such measurements include signal-to-noise ratios (SNR), contrast enhancement ratios (CER), lesion-to-liver contrast ratios (LLC), and signal intensity (SI) ratios. plos.org The Hepatocellular Uptake Index (HUI) is a static signal intensity-based method derived from the signal intensity and volume of the liver and spleen on hepatobiliary phase images. jst.go.jp HUI has been recognized as a reliable predictor of segmental liver function. jst.go.jp Other proposed indices for evaluating liver function using signal intensity measured in the hepatobiliary phase include relative enhancement of the liver, increase rate of the liver-to-muscle ratio, liver-to-muscle ratio, and liver-to-spleen ratio. d-nb.info
However, it is important to note that MRI signal intensity is not an absolute value and can be influenced by various parameters, which may affect the straightforward quantitative comparison of signal intensity between images acquired before and after contrast enhancement. d-nb.info
Analysis of Time-Intensity Curves for Pharmacokinetic Parameter Derivation
Analysis of time-intensity curves (TICs) obtained from DCE-MRI is fundamental for deriving pharmacokinetic parameters that describe the dynamic behavior of Gd-EOB-DTPA in the liver. jst.go.jpnih.gov These curves represent the change in signal intensity within a region of interest over time following contrast injection. ucl.ac.uk
Pharmacokinetic models, such as compartment models, are fitted to the TICs to extract parameters like Ktrans (vascular-to-EES transfer constant), Kep (EES-to-blood plasma rate constant), Ve (interstitial space volume), and Vp (volume of blood vessels). nih.gov While traditional pharmacokinetic models were developed for extracellular contrast agents, the hepatocyte-specific uptake of Gd-EOB-DTPA requires modified or specialized models. jst.go.jpnih.gov
Deconvolution analysis of the aortic (input function) and hepatic parenchymal (output function) time-intensity curves is another technique used for quantitative evaluation of liver function with liver-specific contrast agents. nih.gov This method can provide parameters such as the hepatic extraction fraction (HEF). nih.gov Studies have shown that HEF obtained from Gd-EOB-DTPA MRI can correlate well with established liver function tests like indocyanine green retention rate. nih.gov
Semi-quantitative analysis of TICs involves extracting parameters characterizing the shape of the curve, such as the area under the curve (AUC), maximum signal intensity or peak wash-in slope, range of the increment curve enhancement ratio, and mean transit time (MTT). nih.gov Although widely used due to their simplicity, these semi-quantitative parameters can be affected by factors like equipment settings and injection technique and may not provide direct physiological insights. nih.gov
T1 Mapping and Its Application in Quantitative Assessment
T1 mapping is a quantitative MRI technique that measures the longitudinal relaxation time (T1) of tissues. With the use of Gd-EOB-DTPA, T1 mapping allows for the quantitative assessment of contrast agent uptake by hepatocytes, providing valuable information about liver function and tissue characteristics. nih.govoncotarget.comnih.gov Changes in T1 values after Gd-EOB-DTPA administration are directly related to the amount of gadolinium within the tissue, which is influenced by factors such as vascularity and the expression of hepatocyte transporters like OATPs and MRP2. oncotarget.comnih.gov
Progress in Gd-EOB-DTPA-Enhanced MRI T1 Mapping Technology
Significant progress has been made in Gd-EOB-DTPA-enhanced MRI T1 mapping technology, leading to its increased use in the assessment of liver diseases. nih.goveurekaselect.com T1 mapping provides a non-invasive, quantitative method for determining tissue T1 relaxation time, which can reflect the functional hepatocyte-specific uptake of gadoxetic acid. nih.gov This approach has shown value in assessing liver fibrosis, liver function, and characterizing focal liver lesions. nih.govoncotarget.comnih.goveurekaselect.com
T1 mapping combined with Gd-EOB-DTPA can provide more accurate and objective quantitative images with functional information. researchgate.netfrontiersin.org It has been used to evaluate the degree of liver injury, the stage of liver fibrosis, liver reserve function, distinguish focal liver lesions, and even predict the differentiation degree of hepatocellular carcinoma. nih.goveurekaselect.com T1 maps obtained using techniques like the Look-Locker method may be more robust than simple signal intensity measurements in the hepatobiliary phase, as they are less affected by MR parameters at the same magnetic field strength. nih.gov
Standardization of Scanning Sequences (e.g., VIBE) and Timing in Quantitative Studies
For consistent and reliable quantitative assessment using Gd-EOB-DTPA-enhanced T1 mapping, standardization of scanning sequences and timing is crucial. nih.goveurekaselect.com Volume interpolated body examination (VIBE) mapping sequences are frequently used and appear to be a recommended MRI scan sequence for this application. nih.goveurekaselect.commdpi.commdpi.com These sequences are often performed with variable flip angles to acquire data for T1 calculation. mdpi.commdpi.com
Regarding timing, the hepatobiliary phase, typically around 10 to 20 minutes after contrast administration, is the recommended time point for evaluating T1 values related to liver function. oncotarget.comnih.goveurekaselect.com Studies often acquire T1 mapping sequences before and at a specific time point (e.g., 20 minutes) after Gd-EOB-DTPA injection to calculate the decrease or percentage decrease in T1 relaxation time, which reflects contrast uptake. nih.govresearchgate.netfrontiersin.orgbenthamdirect.comnih.govfrontiersin.org
Correlation of T1 Values with Hepatic Functional Parameters
Changes in T1 relaxation times on MRI sequences after the administration of this compound have shown significant correlation with liver function. oncotarget.comnih.gov Studies have demonstrated that the reduction rate in T1 mapping sequences correlates significantly with liver dysfunction. oncotarget.com Specifically, T1 relaxation times on plain scans (T1p) and during the hepatobiliary phase (T1e) can be measured to calculate the decrease in T1 (T1d = T1p - T1e) and the percentage of decrease in T1 (T1d% = T1d / T1p × 100%). nih.gov Research indicates that T1p, T1d, and T1d% are significantly higher in patients with better liver function (e.g., Child-Pugh class A) compared to those with impaired function (Child-Pugh classes B and C). nih.gov Conversely, T1e is lower in patients with better liver function. nih.gov T1e has been found to be positively correlated with liver function levels, while T1p and T1d show a negative correlation. nih.gov A T1d% of less than 70% may suggest liver dysfunction. nih.gov
Furthermore, the reduction rate of the T1 relaxation time (rrT1) of the liver has shown a strong correlation with the plasma disappearance rate of indocyanine green (ICG-PDR), a standard test for liver function. windows.net This correlation was found to be stronger than that observed with signal intensity-based indices. windows.net Combining T1 mapping with liver volume measurements can potentially yield even more accurate quantifications of liver function. frontiersin.orgmdpi.com
Here is a summary of correlations between T1-based parameters and liver function:
| Parameter | Correlation with Liver Function (e.g., Child-Pugh Grade, ALBI Grade) |
| T1post (T1e) | Positively correlated researchgate.net |
| ΔT1 (T1p - T1e) | Negatively correlated researchgate.net |
| ΔT1% | Negatively correlated frontiersin.org |
| rrT1 | Strongly correlated with ICG-PDR windows.net |
Role of this compound in Functional Liver Assessment
This compound enhanced MRI plays a crucial role in the non-invasive assessment of liver function, providing both anatomical and functional information. frontiersin.orgmdpi.com Its hepatocyte-specific uptake allows for the evaluation of the functional capacity of the liver parenchyma. drugbank.comnih.govoncotarget.com
Evaluation of Liver Reserve Function in Experimental and Translational Settings
Dynamic hepatocyte-specific contrast-enhanced MRI (DHCE-MRI) with this compound has been used in both animal models and human studies to evaluate hepatic function. nih.govrsna.org Liver parenchymal enhancement after this compound administration has been shown to correlate with ICG clearance and with the severity of liver cirrhosis as assessed by clinical scoring systems like the Child-Pugh score and MELD score. nih.govoncotarget.comwindows.netoncotarget.com The accumulation of this compound is dependent on the number of functioning hepatocytes, thus reduced enhancement is observed in cases of liver fibrosis and cirrhosis, reflecting changes in the liver parenchyma. oncotarget.comoncotarget.com Studies have confirmed the efficacy of this compound-enhanced MRI for imaging functional liver reserve. mdpi.com Prediction models based on this compound enhanced MRI radiomics and Delta radiomics have been shown to be effective diagnostic tools for the quantitative assessment of functional liver reserve. ismrm.org
Assessment of Regional Liver Function and Heterogeneity
Unlike global liver function tests, this compound enhanced MRI allows for the assessment of regional differences in liver function within the parenchyma. nih.govamegroups.org This is possible because MRI can evaluate the liver parenchyma at the voxel level. amegroups.org Studies have demonstrated a non-homogeneous distribution of function within the liver in patients with cirrhosis, which is unrelated to changes in volume. nih.govresearchgate.net DHCE-MRI derived functional parameters have been shown to differ between patients with liver cirrhosis and healthy controls and correlate well with disease severity. nih.gov Evaluating liver function and volume on a segmental level has revealed clear differences between regions, which are more pronounced in patients with parenchymal disease, indicating increased liver function heterogeneity. amegroups.org Comparing the T1 values of different liver lobes has also shown a heterogeneous distribution of liver function. frontiersin.org
Non-invasive Biomarkers Derived from this compound Enhanced Imaging (e.g., Fat Fraction)
This compound enhanced MRI can contribute to the development of non-invasive biomarkers for liver diseases. Relative enhancement (RE) in this compound enhanced MRI has been investigated as a non-invasive method for evaluating and differentiating between simple steatosis and non-alcoholic steatohepatitis (NASH). nih.govnih.gov In adults, RE has shown high sensitivity for differentiating simple steatosis from NASH. nih.gov Studies in pediatric obesity have also suggested that relative enhancement and hepatic fat fraction (HFF) can be considered as non-invasive tools for screening and follow-up of non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov The enhancement ratio in the hepatobiliary phase of EOB-MRI has shown a significant association with fibrosis stage in simple steatosis and NASH. researchgate.net While HFF is a crucial biomarker for steatosis, this compound uptake, reflected in enhancement ratios or T1 changes, provides complementary information related to hepatocyte function, which can be impaired in steatohepatitis and fibrosis. researchgate.net
Integration of Deep Learning and Artificial Intelligence for Image Analysis with this compound
The increasing volume and complexity of medical imaging data, including this compound enhanced MRI, have led to the integration of deep learning and artificial intelligence (AI) for image analysis. researchgate.netwjgnet.com AI algorithms have shown potential in image-based analysis tasks such as detection and segmentation, which can improve clinical decision making and increase throughput by automating analyses. wjgnet.com
Application of Deep Convolutional Neural Networks for Lesion Identification and Characterization
Deep convolutional neural networks (CNNs) are being applied to this compound enhanced MRI data for the identification and characterization of focal liver lesions. frontiersin.orgnih.govismrm.org There is a demand for computer-aided detection/diagnosis software for this compound-enhanced MRI. nih.gov Deep learning methods, such as using three-dimensional fully convolutional residual networks (3D FC-ResNet), have been proposed for simultaneous detection and classification of focal liver lesions in this compound-enhanced MRI. researchgate.netnih.gov These networks can be trained on multi-phase image sets, including unenhanced, arterial, portal venous, equilibrium, and hepatobiliary phases, with labeled focal liver lesions (e.g., hepatocellular carcinoma, metastasis, hemangiomas, cysts, and scars). researchgate.netnih.govresearchgate.net Studies have shown that deep learning models can identify and classify liver lesions, with reported accuracies for classification. frontiersin.orgnih.govresearchgate.net While simultaneous detection and classification using a single network is possible, further improvements in detection sensitivity are needed to fully assist radiologists. nih.gov Enhanced multi-gradient deep convolution neural networks (EMGDCNN) have also been explored for segmenting the liver and identifying and categorizing localized liver lesions using this compound-enhanced MRI. frontiersin.orgresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 219085 |
| Gadoxetate disodium | 53240376 |
| Gadolinium | 23982 |
| Diethylenetriaminepentaacetic acid (DTPA) | 3110 |
Correlation of T1 Values with Hepatic Functional Parameters
The administration of this compound induces changes in the T1 relaxation times of liver tissue, and these changes have demonstrated a significant correlation with various parameters of hepatic function. oncotarget.comnih.gov Studies have indicated that the reduction rate observed in T1 mapping sequences following this compound administration is significantly correlated with the degree of liver dysfunction. oncotarget.com Quantitative assessment of liver function can be performed by measuring T1 relaxation times before (T1p) and during the hepatobiliary phase (T1e) of enhancement. nih.gov From these measurements, the decrease in T1 (T1d = T1p - T1e) and the percentage decrease in T1 (T1d% = T1d / T1p × 100%) can be calculated. nih.gov Research has shown that T1p, T1d, and T1d% values are notably higher in individuals with preserved liver function (classified, for instance, as Child-Pugh class A) when compared to those with impaired function (Child-Pugh classes B and C). nih.gov Conversely, T1e values are lower in patients with better liver function. nih.gov A positive correlation has been observed between T1e and liver function levels, while T1p and T1d exhibit a negative correlation. nih.gov A T1d% below 70% may be indicative of liver dysfunction. nih.gov
The reduction rate of the liver's T1 relaxation time (rrT1) has shown a strong correlation with the plasma disappearance rate of indocyanine green (ICG-PDR), a widely accepted reference standard for evaluating liver function. windows.net This correlation has been reported to be superior to that of signal intensity-based indices. windows.net Furthermore, integrating T1 mapping data with liver volume measurements has the potential to enhance the accuracy of liver function quantification. frontiersin.orgmdpi.com
The table below summarizes the observed correlations between T1-based parameters derived from this compound enhanced MRI and indicators of liver function:
| Parameter | Correlation with Liver Function (e.g., Child-Pugh Grade, ALBI Grade) |
| T1post (T1e) | Positively correlated researchgate.net |
| ΔT1 (T1p - T1e) | Negatively correlated researchgate.net |
| ΔT1% | Negatively correlated frontiersin.org |
| rrT1 (Reduction rate of T1 relaxation time) | Strongly correlated with ICG-PDR windows.net |
Role of this compound in Functional Liver Assessment
This compound enhanced MRI serves as a valuable non-invasive tool for assessing liver function, offering both detailed anatomical views and functional insights. frontiersin.orgmdpi.com The hepatocyte-specific uptake of this compound is key to its ability to provide an evaluation of the functional capacity of the liver parenchyma. drugbank.comnih.govoncotarget.com
Evaluation of Liver Reserve Function in Experimental and Translational Settings
Dynamic hepatocyte-specific contrast-enhanced MRI (DHCE-MRI) using this compound has been successfully applied in both experimental animal models and clinical human studies to assess hepatic function. nih.govrsna.org The degree of liver parenchymal enhancement following this compound administration has been shown to correlate with ICG clearance and with the severity of liver cirrhosis, as determined by established clinical scoring systems such as the Child-Pugh and MELD scores. nih.govoncotarget.comwindows.netoncotarget.com Given that the accumulation of this compound is contingent on the population of functioning hepatocytes, reduced enhancement is observed in conditions like liver fibrosis and cirrhosis, reflecting the underlying changes in the liver parenchyma. oncotarget.comoncotarget.com Multiple studies have corroborated the effectiveness of this compound-enhanced MRI in evaluating functional liver reserve. mdpi.com Predictive models incorporating radiomics and Delta radiomics derived from this compound enhanced MRI have demonstrated efficacy as diagnostic tools for the quantitative assessment of functional liver reserve. ismrm.org
Assessment of Regional Liver Function and Heterogeneity
A significant advantage of this compound enhanced MRI is its capability to assess regional variations in liver function within the parenchyma, a feature not provided by global liver function tests. nih.govamegroups.org This is facilitated by the ability of MRI to evaluate liver tissue at a high spatial resolution (voxel level). amegroups.org Studies have revealed a non-homogeneous distribution of function within the cirrhotic liver, which appears independent of changes in liver volume. nih.govresearchgate.net Functional parameters derived from DHCE-MRI have been shown to differ between patients with liver cirrhosis and healthy controls and exhibit good correlation with disease severity. nih.gov Evaluation of liver function and volume at a segmental level has highlighted distinct differences between regions, with greater heterogeneity observed in patients with parenchymal disease. amegroups.org Comparisons of T1 values between different liver lobes have also indicated a heterogeneous distribution of liver function. frontiersin.org
Non-invasive Biomarkers Derived from this compound Enhanced Imaging (e.g., Fat Fraction)
This compound enhanced imaging contributes to the development of non-invasive biomarkers for liver diseases. Relative enhancement (RE) in this compound enhanced MRI has been explored as a non-invasive method for the evaluation and differentiation of simple steatosis from non-alcoholic steatohepatitis (NASH). nih.govnih.gov In adult populations, RE has demonstrated high sensitivity in distinguishing simple steatosis from NASH. nih.gov Research in pediatric obesity suggests that both relative enhancement and hepatic fat fraction (HFF) can serve as non-invasive tools for the screening and monitoring of non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov The enhancement ratio in the hepatobiliary phase of EOB-MRI has shown a significant correlation with the stage of fibrosis in cases of simple steatosis and NASH. researchgate.net While HFF is a key biomarker for quantifying steatosis, this compound uptake, reflected in enhancement ratios or T1 changes, provides complementary information regarding hepatocyte function, which can be compromised in the presence of steatohepatitis and fibrosis. researchgate.net
Integration of Deep Learning and Artificial Intelligence for Image Analysis with this compound
The increasing volume and complexity of medical imaging data, including that generated by this compound enhanced MRI, have spurred the integration of deep learning and artificial intelligence (AI) for advanced image analysis. researchgate.netwjgnet.com AI algorithms have demonstrated considerable potential in automating image-based tasks such as detection and segmentation, which can lead to improved clinical decision-making and increased workflow efficiency. wjgnet.com
Application of Deep Convolutional Neural Networks for Lesion Identification and Characterization
Deep convolutional neural networks (CNNs) are being increasingly applied to this compound enhanced MRI data for the identification and characterization of focal liver lesions. frontiersin.orgnih.govismrm.org There is a recognized need for computer-aided detection and diagnosis software specifically tailored for this compound-enhanced MRI. nih.gov Deep learning approaches, such as those employing three-dimensional fully convolutional residual networks (3D FC-ResNet), have been proposed for the simultaneous detection and classification of focal liver lesions in this compound-enhanced MRI. researchgate.netnih.gov These networks can be trained using multi-phase image sequences, including unenhanced, arterial, portal venous, equilibrium, and hepatobiliary phases, along with corresponding labels for various focal liver lesions such as hepatocellular carcinoma, metastases, hemangiomas, cysts, and scars. researchgate.netnih.govresearchgate.net Studies have indicated that deep learning models are capable of identifying and classifying liver lesions, with reported accuracies for classification. frontiersin.orgnih.govresearchgate.net While simultaneous detection and classification using a single network is feasible, further enhancements in detection sensitivity are necessary to fully support radiologists in clinical practice. nih.gov Enhanced multi-gradient deep convolution neural networks (EMGDCNN) have also been investigated for their ability to segment the liver and identify and categorize localized liver lesions using this compound-enhanced MRI. frontiersin.orgresearchgate.net
Automated Segmentation and Feature Extraction from this compound Enhanced Images
Automated segmentation and feature extraction from medical images are crucial for quantitative analysis and can reduce the variability associated with manual methods mdpi.comnih.govnih.gov. Gd-EOB-DTPA enhanced MRI provides multi-phasic images (e.g., arterial, portal venous, hepatobiliary phases) that offer different types of information about liver tissue and lesions mdpi.comnih.govnih.gov. Radiomics, the extraction of numerous quantitative features from medical images, has been applied to Gd-EOB-DTPA enhanced MRI for various diagnostic purposes mdpi.comnih.gov.
Studies have utilized radiomics derived from Gd-EOB-DTPA enhanced images for tasks such as the pre-operative detection of dual-phenotype hepatocellular carcinoma (DPHCC) and correlating imaging features with tumor characteristics like grade mdpi.com. Feature extraction from multiple phases of enhancement, combined with various classifiers, has demonstrated strong diagnostic potential mdpi.com.
Automated segmentation of the liver and hepatic lesions in Gd-EOB-DTPA enhanced MRI is a key step for radiomic analysis nih.govsums.ac.irmdpi.com. Deep learning models, such as fully convolutional residual networks and 3D U-nets, have been explored for automated liver segmentation nih.govsums.ac.ir. These automated methods aim to replace manual delineation, thereby eliminating the influence of region selection and improving efficiency nih.gov. Beyond simple segmentation, automated techniques can also extract time-domain features from dynamic contrast-enhanced images, capturing the variation in enhancement over time nih.gov.
Texture analysis, another form of feature extraction, performed on segmented regions in Gd-EOB-DTPA enhanced images (e.g., arterial and hepatobiliary phases), has been used to identify specific histological patterns in hepatocellular carcinoma nih.gov.
This compound Enhanced Magnetic Resonance Cholangiography (MRC)
Gd-EOB-DTPA enhanced MRC is a non-invasive imaging technique that allows for the visualization of the biliary tree rsna.orgnih.govmriquestions.comresearchgate.netopenaccessjournals.com. Unlike conventional T2-weighted MRC, which relies on the inherent high signal of fluid within the bile ducts, Gd-EOB-DTPA enhanced MRC utilizes the contrast agent's excretion into the bile to provide T1-weighted visualization of the biliary system nih.govresearchgate.net. This provides both morphological and functional information rsna.orgnih.govmriquestions.comnih.gov.
The hepatobiliary phase, typically acquired after a delay following contrast injection, shows opacification of the biliary tract researchgate.net. The timing of this phase is crucial and can be influenced by liver function researchgate.netresearchgate.net. Gd-EOB-DTPA offers earlier onset and longer duration of high contrast within the bile ducts compared to some other hepatobiliary contrast agents, facilitating the examination of hepatobiliary excretion diva-portal.org.
Morphological and Functional Assessment of the Biliary System in Research Models
Research studies, including those involving healthy volunteers and animal models, have utilized Gd-EOB-DTPA enhanced MRC to assess both the morphology and function of the biliary system ajronline.orgnih.gov.
In studies with healthy volunteers, functional MRC with Gd-EOB-DTPA has been used to determine the patterns of bile distribution within the biliary tree, duodenum, and small intestine nih.gov. It also allows for the calculation of the gallbladder ejection fraction (GBEF), providing insights into gallbladder function nih.gov. Quantitative data from such studies can detail the degree and timing of contrast opacification in different segments of the biliary system.
| Biliary Structure | Opacification Grade (60-min PRFM) | Percentage Volume Filling (60-min PRFM) |
| First-order Intrahepatic Ducts | Grade 3 in 85% of subjects | Not specified |
| Common Bile Duct | Grade 3 in 90% of subjects | Not specified |
| Cystic Duct | Opacification in 100% of subjects | Not specified |
| Gallbladder | Not specified | 68.81% ± 16.84% |
*Data derived from a study in healthy volunteers nih.gov. Grade 3 opacification indicates visible contrast and a well-defined bile duct border nih.gov.
Animal studies have also been conducted to evaluate the utility of gadolinium-EOB as a biliary contrast agent ajronline.org. These models allow for controlled experimental conditions to investigate the agent's behavior and its effectiveness in visualizing biliary structures and function.
Evaluation of Biliary Anatomy and Pathology in Experimental Studies
Experimental studies, including retrospective analyses of patient data, have demonstrated the value of Gd-EOB-DTPA enhanced MRC in evaluating biliary anatomy and detecting various pathologies rsna.orgnih.govmriquestions.comresearchgate.netmyesr.org.
The technique is effective in evaluating biliary anatomy, including the identification of anatomical variations, which is important for surgical planning rsna.orgmriquestions.com. It can help differentiate between biliary and extrabiliary lesions and is useful in the diagnosis of conditions like cholecystitis rsna.orgnih.govmriquestions.com.
Gd-EOB-DTPA enhanced MRC is particularly valuable in assessing bile duct obstruction, detecting bile duct injuries such as leakage and strictures, and evaluating biliary-enteric anastomoses rsna.orgnih.govmriquestions.commyesr.org. The ability to visualize the excretion of the contrast agent into the biliary system allows for the identification of active bile leaks, as contrast material can be seen accumulating in fluid collections outside the normal biliary pathway researchgate.netmyesr.org. Studies evaluating the detection of active bile leaks using delayed phase images (60-180 minutes post-injection) have shown high sensitivity and specificity, even in patients with dilated biliary systems or moderate liver dysfunction researchgate.net.
| Bile Leak Detection Performance (Gd-EOB-DTPA Enhanced MRC) | Sensitivity (%) | Specificity (%) | Accuracy (%) |
| Overall | 96.4 | 100 | 97.1 |
| 20-25 min delayed images | 42.9 | Not specified | Not specified |
| Combined 20-25 min and 60-90 min delayed images | 92.9 | Not specified | Not specified |
| Combined 20-25 min, 60-90 min, and 150-180 min delayed images | 96.4 | Not specified | Not specified |
*Data derived from a study on the diagnosis of active bile leak researchgate.net.
The technique also provides insights into liver function, as the uptake and excretion of Gd-EOB-DTPA are dependent on hepatobiliary transport myesr.org. Reduced or absent visualization of the biliary system on delayed images can suggest diminished hepatobiliary function myesr.org.
Investigation of Eob Dtpa Imaging Patterns in Specific Hepatic Conditions
Differentiation of Benign and Malignant Liver Lesions Through EOB-DTPA Signal Characteristics (Conceptual Research)
The hepatocyte-specific properties of Gd-EOB-DTPA provide valuable information that aids in the differentiation of benign and malignant liver lesions, often improving diagnostic accuracy compared to other imaging modalities. nih.govnih.gov The signal intensity of a lesion in the hepatobiliary phase reflects the presence or absence of functioning hepatocytes, a key differentiator. plos.org Benign lesions composed of hepatocytes, such as focal nodular hyperplasia, will typically show enhancement, whereas malignant lesions like metastases or most HCCs will not. researchgate.netplos.org
Focal Nodular Hyperplasia (FNH) is the second most common benign solid liver lesion and is composed of hyperplastic but functionally normal hepatocytes. nih.govdovepress.com Consequently, its appearance on Gd-EOB-DTPA-enhanced MRI is distinct.
Typical Signal Intensity: The vast majority of FNH lesions (approximately 94-97%) demonstrate iso-intensity or hyper-intensity relative to the surrounding liver parenchyma during the hepatobiliary phase. proquest.com This high signal intensity is due to the uptake and retention of Gd-EOB-DTPA by the functional hepatocytes within the lesion. plos.orgnih.gov This characteristic is highly accurate for distinguishing FNH from hepatocellular adenoma, which typically appears hypointense in the HBP. proquest.com
Enhancement Patterns:
Arterial Phase: FNH typically shows strong, homogeneous enhancement. researchgate.netdovepress.com
Portal Venous Phase: The lesion often becomes isointense with the surrounding liver. researchgate.net
Hepatobiliary Phase: It usually appears slightly hyperintense or isointense. researchgate.net
A central scar, a classic feature of FNH, is often hypointense in all phases, including the HBP, because it is composed of fibrous tissue and lacks hepatocytes. researchgate.netnih.gov
Atypical Patterns: While most FNHs exhibit typical enhancement, atypical presentations can occur. Some FNH lesions may appear hypointense in the HBP, mimicking malignant lesions. nih.govbrieflands.com Other variations include a "hypo-intense-with-ring" pattern, where a hypo-intense core is surrounded by a persistently hyperintense rim. nih.gov These atypical findings can pose diagnostic challenges, sometimes mimicking hepatocellular carcinoma. nih.govbrieflands.com
| FNH Feature | Typical HBP Appearance | Atypical HBP Appearance | Diagnostic Significance |
| Lesion Parenchyma | Iso- or Hyperintense researchgate.netproquest.com | Hypointense nih.govbrieflands.com | High signal is a key feature for FNH diagnosis, differentiating it from adenoma and most HCCs. proquest.com |
| Central Scar | Hypointense (if visible) researchgate.net | N/A | When present, its characteristic appearance supports an FNH diagnosis. |
| Enhancement Pattern | Homogeneous uptake researchgate.net | Hypo-intense core with hyperintense rim nih.gov | Atypical patterns can overlap with malignant lesions, requiring careful evaluation of other features. nih.gov |
Exploration of Signal Intensity Characteristics in Dysplastic Nodules
Dysplastic nodules (DNs) are precancerous lesions that develop in cirrhotic livers and represent a step in the multistep process of hepatocarcinogenesis. nih.gov The characterization of these nodules, particularly differentiating high-grade dysplastic nodules (HGDNs) from early hepatocellular carcinoma (HCC), is a significant diagnostic challenge. Magnetic Resonance Imaging (MRI) enhanced with Gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid (Gd-EOB-DTPA) provides information on both vascularity and hepatocyte function, aiding in this differentiation. nih.govnih.gov
The signal intensity of dysplastic nodules on Gd-EOB-DTPA-enhanced MRI varies depending on the grade of the nodule and the specific imaging phase. Low-grade dysplastic nodules (LGDNs) generally retain a vascular supply and hepatocyte function similar to the surrounding liver parenchyma. ajronline.org Consequently, they often show minimal early and late enhancement. ajronline.org High-grade dysplastic nodules, however, exhibit more architectural distortion and altered vascularity, including an increase in unpaired arteries. ajronline.org
During the dynamic phases of Gd-EOB-DTPA enhancement, dysplastic nodules typically appear iso- or hypointense in the arterial phase due to incomplete arterialization. nih.gov In the hepatobiliary phase (HBP), which begins approximately 10-20 minutes after contrast injection, the signal intensity reflects hepatocyte function. nih.govproquest.com As DNs progress towards malignancy, they tend to lose normal hepatocyte function. This results in reduced uptake of Gd-EOB-DTPA, causing the nodules to appear hypointense compared to the enhancing background liver parenchyma. nih.govwjgnet.com This hypointensity in the HBP is considered a strong indicator of HGDN or early HCC. unipa.it However, some studies note that the imaging patterns can be variable, and a definitive distinction from well-differentiated HCC can be difficult based on imaging alone. nih.govajronline.org
Below is a summary of typical signal intensity characteristics for dysplastic nodules on Gd-EOB-DTPA-enhanced MRI.
Table 1: Signal Intensity Characteristics of Dysplastic Nodules with Gd-EOB-DTPA MRI
| Nodule Type | Pre-contrast T1-WI | Pre-contrast T2-WI | Arterial Phase | Portal Venous & Delayed Phases | Hepatobiliary Phase |
|---|---|---|---|---|---|
| Low-Grade DN | Isointense to Hyperintense | Isointense to Hypointense | Isointense | Isointense | Isointense to Hypointense |
| High-Grade DN | Isointense to Hypointense | Isointense to Hyperintense | Isointense to Hypointense | Isointense to Hypointense | Hypointense |
Assessment of Hepatic Fibrosis and Cirrhosis Progression Using this compound Parameters
Hepatic fibrosis is the result of the liver's wound-healing response to chronic injury, leading to the excessive accumulation of extracellular matrix proteins. Its advanced stage, cirrhosis, disrupts liver architecture and function. Gd-EOB-DTPA-enhanced MRI has emerged as a non-invasive method for assessing the severity of liver fibrosis and cirrhosis. nih.govmdpi.com The diagnostic utility of Gd-EOB-DTPA stems from its dual functionality: it acts as a conventional extracellular contrast agent for dynamic perfusion imaging and as a hepatocyte-specific agent. nih.gov
Correlation of this compound Uptake with Fibrosis Stage and Liver Dysfunction
Quantitative analysis of liver parenchymal enhancement in the hepatobiliary phase of Gd-EOB-DTPA MRI shows a strong correlation with the degree of liver fibrosis and dysfunction. nih.gov As fibrosis progresses to cirrhosis, the reduced mass of functional hepatocytes leads to decreased uptake of the contrast agent, resulting in lower signal intensity enhancement in the liver parenchyma. nih.govnih.gov
Several studies have demonstrated a significant correlation between MRI-derived parameters and histological fibrosis stages (e.g., Ishak score) as well as clinical scores of liver function, such as the Child-Pugh (C-P) score, the Model for End-Stage Liver Disease (MELD) score, and the albumin-bilirubin (ALBI) grade. nih.govnih.govspringermedizin.denih.gov
Commonly used quantitative parameters include:
Relative Liver Enhancement (RLE): This parameter measures the change in signal intensity of the liver parenchyma between pre- and post-contrast images. Studies have shown that RLE in the hepatobiliary phase decreases as the fibrosis stage increases. nih.gov
T1 Mapping: T1 relaxation times of the liver tissue can be measured before and after Gd-EOB-DTPA administration. The post-contrast T1 value (T1post) is positively correlated with the C-P and ALBI grades, while the change in T1 value (ΔT1) is negatively correlated with these grades, indicating that more severe liver impairment leads to less T1 shortening. springermedizin.de
Hepatic Extraction Fraction (HEF): Derived from dynamic contrast-enhanced (DCE-MRI) analysis, HEF quantifies the fraction of the contrast agent extracted by hepatocytes from the blood. HEF values are lower in patients with cirrhosis compared to healthy controls and correlate with C-P and MELD scores. nih.gov
The following table summarizes findings on the correlation between Gd-EOB-DTPA MRI parameters and liver function/fibrosis scores.
Table 2: Correlation of Gd-EOB-DTPA MRI Parameters with Liver Fibrosis and Dysfunction
| MRI Parameter | Liver Function/Fibrosis Score | Correlation Type | Key Finding |
|---|---|---|---|
| Relative Enhancement (RE) | Ishak Fibrosis Score | Strong Negative | RE values significantly decrease with increasing fibrosis stage. nih.gov |
| Post-contrast T1 (T1post) | Child-Pugh, ALBI Grade | Positive | T1post increases with the severity of liver function impairment. springermedizin.de |
| Change in T1 (ΔT1) | Child-Pugh, ALBI Grade | Negative | ΔT1 decreases as liver function worsens. springermedizin.de |
| Hepatic Extraction Fraction (HEF) | Child-Pugh, MELD Score | Negative | HEF is lower in cirrhotic patients and correlates with disease severity. nih.gov |
| Functional Liver Imaging Score (FLIS) | Child-Pugh, ALBI, MELD Scores | Moderate Negative | FLIS, based on HBP features, correlates moderately with clinical scores of liver function. nih.gov |
Mechanistic Modeling of Contrast Agent Transport in Fibrotic Livers
To gain a deeper, quantitative understanding of the physiological changes in fibrotic livers, researchers employ mechanistic and physiologically based pharmacokinetic (PBPK) models to analyze dynamic Gd-EOB-DTPA MRI data. nih.govplos.org These mathematical models represent the transport of the contrast agent between different physiological compartments, such as blood plasma, extracellular space, and hepatocytes. plos.org
The models are typically based on a set of ordinary differential equations that describe the flow of Gd-EOB-DTPA into and out of these compartments. plos.org By fitting the model to the time-course of signal intensity changes observed in different regions of the liver, it is possible to estimate key kinetic parameters that reflect specific physiological processes. These parameters include:
Rates of transport from blood plasma to the extracellular space.
Rates of uptake from the extracellular space into hepatocytes (hepatocellular uptake).
Rates of efflux from hepatocytes back to the extracellular space.
Rates of excretion from hepatocytes into the bile canaliculi. plos.org
In fibrotic and cirrhotic livers, these transport dynamics are altered. For instance, reduced blood flow, capillarization of sinusoids, and a decrease in the number and function of OATP transporters on hepatocyte membranes can lead to a lower estimated rate of hepatocellular uptake. nih.gov The transport from hepatocytes into the bile, mediated by MRP2, is often a rate-limiting step and can also be affected by liver disease. plos.org
Compartmental modeling has shown that parameters derived from these analyses are dependent on the Child-Pugh score, confirming their link to the severity of liver dysfunction. nih.gov Such models provide a more detailed, physiologically relevant assessment of liver function than simpler metrics like RLE. They have the potential to non-invasively identify and quantify specific functional impairments in the hepatobiliary transport system caused by fibrosis and cirrhosis. plos.orgresearchgate.net
Future Research Directions and Unexplored Avenues for Eob Dtpa
Development of Novel Quantitative Biomarkers and Imaging Metrics
The development of novel quantitative biomarkers and imaging metrics using EOB-DTPA enhanced MRI is a key area of future research. While visual assessment is standard, quantitative analysis of contrast uptake and washout kinetics can provide more objective and potentially more sensitive indicators of liver function and disease. Studies are exploring the use of T1 mapping before and after this compound administration to derive quantitative measures like the T1 reduction rate (rrT1), which has shown promise as a reliable indicator of liver function. researchgate.netbenthamdirect.com Further research is needed to standardize acquisition protocols and analysis methods for these quantitative biomarkers to ensure their widespread clinical applicability. benthamdirect.comeur.nl The correlation between these imaging biomarkers and histological findings or other established measures of liver function, such as the indocyanine green clearance test, is also an active area of investigation. researchgate.netbenthamdirect.com Dynamic contrast-enhanced MRI with this compound, using parameters like Ktrans and Ve, is being investigated for noninvasive diagnosis and staging of liver fibrosis. nih.gov
Integration of this compound Imaging with Multi-Omics Data for Predictive Modeling
Integrating this compound imaging data with multi-omics data (genomics, proteomics, metabolomics, etc.) holds significant potential for developing predictive models for disease progression, treatment response, and prognosis. diva-portal.org By combining the functional and structural information from this compound MRI with the molecular profiles of patients, researchers aim to gain a more comprehensive understanding of liver diseases and identify personalized treatment strategies. mdpi.com This approach could lead to the discovery of novel imaging-genomic or imaging-proteomic signatures that predict patient outcomes more accurately than traditional clinical or imaging features alone. mdpi.com Challenges in this area include the need for large, well-annotated datasets, standardized data acquisition and processing pipelines for both imaging and omics data, and the development of sophisticated computational methods for data integration and model building.
Advancements in Artificial Intelligence and Machine Learning for Automated Interpretation
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to medical imaging, and their integration with this compound enhanced MRI is a rapidly evolving field. Future research is focused on developing AI/ML models for automated detection, characterization, and quantitative assessment of liver lesions and diffuse liver diseases. dirjournal.orgjst.go.jp This includes using deep learning algorithms for tasks such as automated segmentation of the liver and lesions, classification of lesions (e.g., differentiating hepatocellular carcinoma from benign lesions), and prediction of important clinical endpoints like microvascular invasion or treatment response based on radiomic features extracted from this compound images. ismrm.orgnih.govresearchgate.netnih.gov Automated interpretation has the potential to reduce variability, improve efficiency, and enhance the accuracy of this compound MRI analysis, making it more accessible and impactful in clinical practice. dirjournal.org
Exploration of this compound in Other Organ Systems or Pathologies with Similar Transport Mechanisms
While this compound is primarily used for liver imaging due to its uptake by hepatocytes via OATPs, future research may explore its potential application in other organ systems or pathologies that express similar transport mechanisms. OATPs are also found in other tissues, including the kidneys, brain, and certain tumors. tandfonline.com Investigating the uptake and kinetics of this compound in these extrahepatic sites could reveal novel diagnostic or functional imaging applications. For example, it might be used to assess transporter function in specific tumors or to evaluate drug-transporter interactions in vivo. However, the concentration and specific types of OATPs vary across tissues, which would influence the uptake and utility of this compound in these alternative sites.
Research into the Molecular Engineering of this compound Analogs for Enhanced Specificity or Functionality
Research into the molecular engineering of this compound analogs is ongoing, aiming to develop new contrast agents with enhanced specificity, improved relaxivity, or novel functionalities. This could involve modifying the DTPA chelating structure, the ethoxybenzyl group, or incorporating other targeting moieties. The goal is to create probes that are more efficiently transported into hepatocytes, exhibit higher contrast enhancement, or are sensitive to specific molecular targets or physiological conditions within the liver or other organs. nih.govresearchgate.netmdpi.com Developing gadolinium-free alternatives that offer similar hepatocyte-specific uptake but mitigate concerns related to gadolinium retention is also a significant area of research. nih.gov Such advancements could lead to more sensitive and specific imaging techniques and potentially enable new applications beyond current capabilities.
Q & A
Q. Example Workflow :
Preprocess data to correct for motion artifacts.
Extract region-of-interest (ROI) signal intensities.
Apply non-parametric tests (e.g., Wilcoxon signed-rank) for paired pre/post-contrast comparisons .
Advanced Research Question: How can researchers optimize Gd-EOB-DTPA protocols to reduce false-positive rates in cirrhotic patients?
Answer:
False positives in cirrhosis often stem from regenerative nodule enhancement. Solutions include:
- Dynamic Imaging Phases : Extend the hepatobiliary phase to 20–30 minutes to improve specificity for malignant lesions .
- Quantitative Thresholds : Use cutoff values for relative enhancement (e.g., >15% signal increase in hepatobiliary phase) to distinguish benign vs. malignant lesions .
- Ancillary Biomarkers : Integrate serum markers (e.g., AFP) with imaging data to refine diagnostic algorithms .
Q. Example Data :
| Patient Cohort | False-Positive Rate (Standard Protocol) | False-Positive Rate (Optimized Protocol) |
|---|---|---|
| Cirrhosis (Child-Pugh B) | 22% | 9% |
Basic Research Question: What ethical and data management practices are essential for clinical trials involving Gd-EOB-DTPA?
Answer:
- Informed Consent : Clearly disclose risks of nephrogenic systemic fibrosis (NSF) in renal-impaired patients .
- Data Anonymization : Remove all patient identifiers from imaging datasets before public deposition .
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or ClinicalTrials.gov .
Checklist :
☑️ Obtain IRB approval for retrospective/prospective studies.
☑️ Publish negative results to avoid publication bias .
Advanced Research Question: How should researchers address challenges in reproducing Gd-EOB-DTPA pharmacokinetic data across different laboratory settings?
Answer:
Reproducibility issues often stem from variability in contrast agent handling or imaging protocols. Best practices include:
- Inter-Lab Calibration : Share phantom samples with predefined Gd concentrations to standardize signal intensity measurements .
- Detailed Metadata : Document batch numbers, storage conditions, and reconstitution protocols for Gd-EOB-DTPA .
- Open Protocols : Publish step-by-step methodologies in supplementary materials, including raw data and analysis scripts .
Q. Example Framework :
| Variable | Description |
|---|---|
| Contrast Agent Lot | Manufacturer, expiration date |
| MRI Sequence | TR/TE, flip angle, slice thickness |
Basic Research Question: What are the limitations of current preclinical models for studying Gd-EOB-DTPA’s hepatocyte-specific uptake?
Answer:
- Species Differences : Rodents lack the organic anion-transporting polypeptide (OATP) expression levels seen in humans, limiting translational relevance .
- Tumor Microenvironment : Most animal models do not replicate the fibrotic microenvironment of human liver metastases .
- Solution : Use humanized liver chimeric mice or 3D bioprinted liver tissue for improved physiological relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
